![molecular formula C21H16N2O6 B3404020 (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate CAS No. 1203105-77-4](/img/structure/B3404020.png)
(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the dihydrobenzo[b][1,4]dioxin group, two isoxazole rings, and an acetate group. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isoxazole rings and the dihydrobenzo[b][1,4]dioxin group. Isoxazole rings can participate in various reactions such as nucleophilic substitutions and additions . The dihydrobenzo[b][1,4]dioxin group could potentially undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Antimicrobial Activity
Compounds similar to the one have been tested for antimicrobial activity . For example, some novel isoxazole derivatives of 4-[5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoic acid have shown promising results against bacterial strains like Bacillus cereus, Staphylococcus aureus, E. Coli, Pseudomonas aeruginosa and fungi strain Candida albicans .
Antioxidant Activity
These compounds have also been tested for their antioxidant activity . The antioxidant activity of the synthesized compounds was evaluated by DPPH radical scavenging method .
Anticancer Potential
Isoxazole derivatives have been highlighted for their anticancer potential . They have been studied for inhibiting specific cancer biological targets, such as inhibiting telomerase activity, HDAC, thymidylate synthase, and the thymidine phosphorylase enzyme .
Enhancement of Anticancer Activity of Other Drugs
The combination of these compounds with other anticancer drugs like doxorubicin has led to significant enhancement of the anticancer activity . This was evident from the improved IC50 of doxorubicin, the increased activity of caspase-3 and the significant reduction in colony formation ability of LS180 cells after treatment with doxorubicin .
Antiviral/Anti-HIV Activity
Some thiourea derivatives obtained from similar compounds have been evaluated as antiviral/anti-HIV agents .
Anti-tuberculosis Agents
The same thiourea derivatives have also been evaluated for their potential as anti-tuberculosis agents .
Future Directions
properties
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c24-21(11-16-15-3-1-2-4-17(15)28-23-16)27-12-14-10-19(29-22-14)13-5-6-18-20(9-13)26-8-7-25-18/h1-6,9-10H,7-8,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSQNXRTNMPKTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)CC4=NOC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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